![molecular formula C13H17ClN2O B6297453 6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride CAS No. 2306264-96-8](/img/structure/B6297453.png)

6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

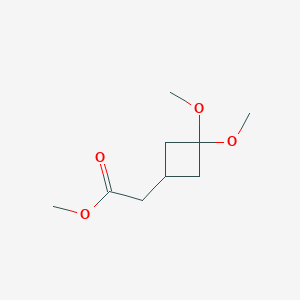

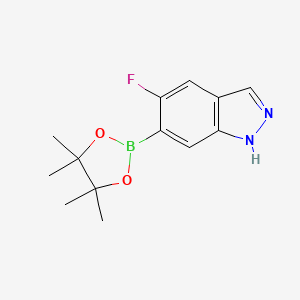

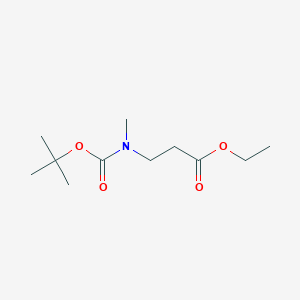

“6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride” is a unique chemical compound. It belongs to the class of spirocyclic compounds, which are known for their significant biological activities . The empirical formula of this compound is C14H18ClNO .

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacts with benzenesulfonyl chloride under alkaline conditions to obtain its derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indoline-3,4’-piperidine] core. The SMILES string for this compound is CC1=CC2=C(C=C1)OC3(CCNC3)C=C2.Cl .Chemical Reactions Analysis

Spirocyclic compounds like this one can be switched by a number of external stimuli, including light, temperature, pH, presence of metal ions, and mechanical stress . The transformation of these molecules can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 251.75 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

c-Met/ALK Inhibition for Antitumor Activity

A novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound closely related to 6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, were designed, synthesized, and tested for their pharmacological and antitumor properties. One compound, identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, showed significant inhibition of c-Met phosphorylation in vivo and demonstrated notable tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).

Antiproliferative Activities Against Cancer Cell Lines

Spirocyclic indoline compounds, including derivatives of 6-Methylspiro[indoline-3,4-piperidine]-2-one, have shown significant biological activities. Recent studies focused on synthesizing novel derivatives evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives exhibited good antiproliferative activities, with notable potency against specific cell lines, highlighting their potential as anti-tumor agents (Junjian Li et al., 2020).

Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl)carbamates

Research has developed synthetic strategies to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides. This method efficiently captures in situ generated spiroindoleninium intermediates with carbamates, leading to the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives, showcasing the versatility of spirocyclic indoline scaffolds in chemical synthesis (Guoduan Liang et al., 2020).

Green Corrosion Inhibitors

In a unique application outside of pharmacology, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, structurally related to this compound, have been investigated as novel classes of green corrosion inhibitors for mild steel in hydrochloric acid medium. These studies illustrate the compound's potential in industrial applications, demonstrating a successful blend of organic synthesis and materials science (N. Gupta et al., 2018).

Safety and Hazards

Future Directions

Spirocyclic compounds like “6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride” are becoming key building blocks for drug discovery due to their significant biological activities . Future research may focus on developing efficient methods to prepare these compounds and exploring their potential applications in various fields such as smart material production, molecular electronics, nanomachinery, sensing of environmental and biological molecules, and photopharmacology .

properties

IUPAC Name |

6-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWPXDLWHASWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)